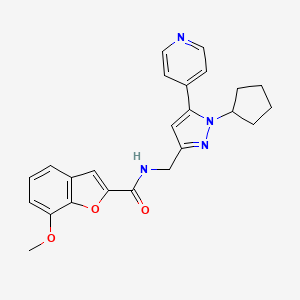

8-(2-Ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “8-(2-Ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione” belong to a class of organic compounds known as ethers . Ethers contain an sp3 hybridized oxygen atom between two alkyl or aryl groups . They are used in a variety of applications including dyes, perfumes, oils, waxes, and other industrial uses .

Synthesis Analysis

Ethers can be synthesized through several methods. One common method is the Williamson ether synthesis, which involves an SN2 reaction of an alkoxide ion with a primary alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base .Molecular Structure Analysis

The molecular structure of ethers involves an oxygen atom connected to two alkyl or aryl groups . The bond angle in ethers is close to the tetrahedral angle, and the presence of an electronegative oxygen atom gives ethers a small dipole moment .Physical And Chemical Properties Analysis

Ethers have boiling points that are about the same as alkanes of comparable molar mass . This is because there is no intermolecular hydrogen bonding between ether molecules, unlike in alcohols .Applications De Recherche Scientifique

Synthetic and Mechanistic Studies

- A study focused on synthetic and mechanistic aspects related to dithiazolidine derivatives, highlighting reactions involving thiocarbamate and chlorocarbonyl sulfenyl chloride, which could be analogous to reactions forming sulfanyl-substituted purine derivatives. Mechanisms for observed transformations were proposed, offering insights into the complex chemistry of sulfur-containing compounds (Lin Chen et al., 1996).

Biological Evaluation of Derivatives

- Research on substituted thiophenyl derivatives of indane-1,3-dione explored the synthesis and biological evaluation of these compounds. While this study doesn't directly relate to the specified purine derivative, it shows the breadth of research in evaluating organic compounds for various biological activities, which might align with interests in studying similar properties of purine derivatives (D. Giles et al., 2007).

Schiff Bases and Unsymmetrical Derivatives

- A paper on the synthesis and characterization of unsymmetrical Schiff bases derived from aminopyridine and pentanedione discusses the molecular structure and hydrogen-bonded dimers of these compounds. Such studies could provide a foundation for understanding the structural characteristics of complex molecules, including purine derivatives (E. Opozda et al., 2006).

Electron Transport and Polymer Solar Cells

- Research on n-type conjugated polyelectrolytes as electron transport layers in polymer solar cells, though not directly related, highlights the application of complex organic molecules in advanced materials science. The study could indirectly inform the utilization of specific purine derivatives in similar contexts (Lin Hu et al., 2015).

Sulfur-Transfer Agents

- A study on the preparation of sulfur-transfer agents, including 2-(2-cyanoethyl)sulfanyl derivatives, might provide insights into the synthesis and applications of sulfur-containing organic molecules. Such research can be relevant for understanding the chemical behavior and potential applications of sulfanyl-substituted purine compounds (J. Klose et al., 1997).

Mécanisme D'action

Propriétés

IUPAC Name |

8-(2-ethoxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-4-6-7-8-19-11-12(18(3)14(21)17-13(11)20)16-15(19)23-10-9-22-5-2/h4-10H2,1-3H3,(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSIABJIHCAWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCCOCC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((2-ethoxyethyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2757013.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2757017.png)

![(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757018.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2757023.png)

![N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2757024.png)

![Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2757030.png)

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)